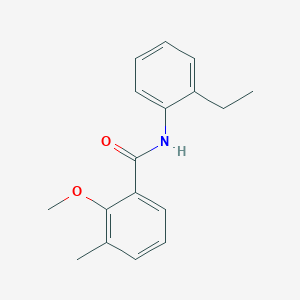![molecular formula C18H26ClN3O2 B244029 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Mecanismo De Acción
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide inhibits the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has been shown to increase the levels of GABA in various regions of the brain, including the cortex, hippocampus, and striatum. This leads to a decrease in neuronal excitability, which is thought to underlie its anticonvulsant and anxiolytic effects. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has also been shown to increase the activity of the dopaminergic system, which may contribute to its efficacy in treating cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide is a highly selective inhibitor of GABA aminotransferase, which makes it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, its potency and selectivity may also limit its use in certain experiments, as it may interfere with other metabolic pathways that are regulated by GABA aminotransferase.
Direcciones Futuras
There are several potential future directions for the study of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide. One area of research is the development of more potent and selective inhibitors of GABA aminotransferase, which may have improved therapeutic efficacy and fewer side effects. Another area of research is the investigation of the role of GABAergic neurotransmission in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the use of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide in combination with other drugs may have synergistic effects and improve its therapeutic potential in various disorders.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide involves a multi-step process that includes the reaction of 3-chloro-4-(4-propanoylpiperazin-1-yl)aniline with pentanoyl chloride in the presence of a base. The resulting intermediate is then converted to N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide by reacting it with ammonium acetate and acetic anhydride. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties in preclinical models. Clinical trials have demonstrated its efficacy in treating cocaine addiction, alcohol use disorder, and essential tremor.
Propiedades
Fórmula molecular |
C18H26ClN3O2 |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-3-5-6-17(23)20-14-7-8-16(15(19)13-14)21-9-11-22(12-10-21)18(24)4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,23) |
Clave InChI |
RVUASDQKSOQQSJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC)Cl |
SMILES canónico |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243957.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243959.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)